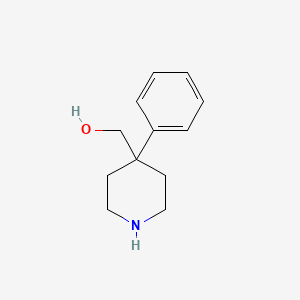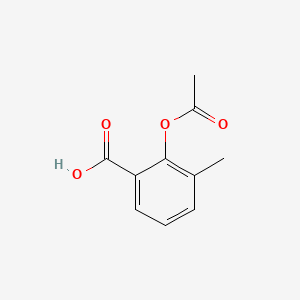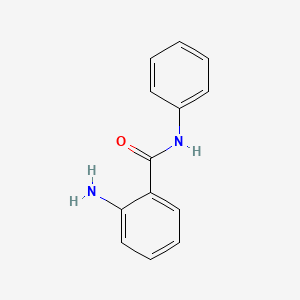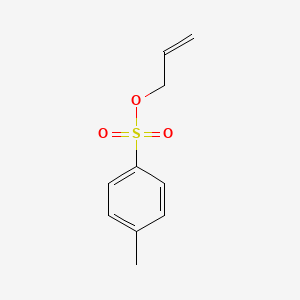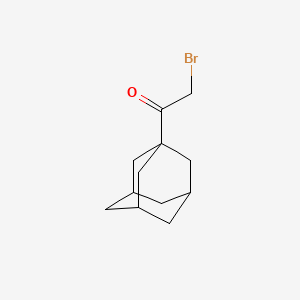
1-Adamantyl bromomethyl ketone
Descripción general
Descripción
1-Adamantyl bromomethyl ketone is an organic compound with the chemical formula C₁₂H₁₇BrO . It is a colorless solid known for its high stability at room temperature . This compound is primarily used in organic synthesis as a chemical reagent and intermediate, making it valuable in the production of various other compounds, including drugs, dyes, and pesticides .
Aplicaciones Científicas De Investigación
1-Adamantyl bromomethyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology and Medicine: Investigated for its potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic syndrome.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
1-Adamantyl bromomethyl ketone is considered hazardous. It may cause skin and eye irritation, and it may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
The high reactivity of 1-Adamantyl bromomethyl ketone offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mecanismo De Acción
Target of Action
1-Adamantyl bromomethyl ketone is a synthetic compound that has been used in various chemical synthesis studies It’s worth noting that adamantyl-based compounds are known to have a broad range of targets due to their unique structure and properties .
Mode of Action
It’s known that the compound can react with various carboxylic acids to form corresponding 2-(1-adamantyl)-2-oxoethyl carboxylates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Adamantyl bromomethyl ketone is typically synthesized by reacting a bromoketone with an adamantyl reagent. The process involves:
Reacting a bromoketone: with an adamantyl reagent in an appropriate solvent.
Purification: through crystallization or column chromatography to obtain the target product.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The focus is on optimizing yield and purity through controlled reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Adamantyl bromomethyl ketone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The ketone group can participate in oxidation and reduction processes.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted adamantyl derivatives can be formed.
Oxidation Products: Oxidation of the ketone group can lead to carboxylic acids.
Reduction Products: Reduction of the ketone group can yield secondary alcohols.
Comparación Con Compuestos Similares
- 1-Adamantyl Chloromethyl Ketone
- 1-Adamantyl Iodomethyl Ketone
- 1-Adamantyl Fluoromethyl Ketone
Comparison: 1-Adamantyl bromomethyl ketone is unique due to its specific bromine substitution, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloromethyl, iodomethyl, and fluoromethyl counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-(1-adamantyl)-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCDIRFSULAMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199229 | |
| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5122-82-7 | |
| Record name | Adamantyl bromomethyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 2-bromo-1-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromomethyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.509 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

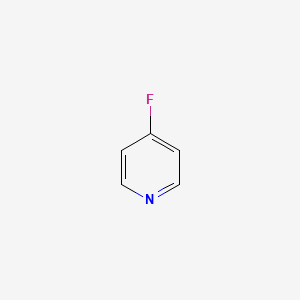
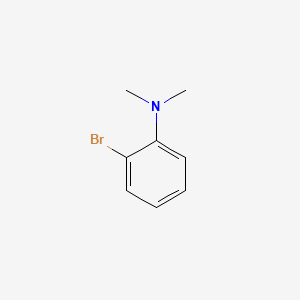
![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)


